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molecular formula C7H8N2O2 B049896 2-Methyl-5-nitroaniline CAS No. 99-55-8

2-Methyl-5-nitroaniline

Cat. No. B049896
M. Wt: 152.15 g/mol
InChI Key: DSBIJCMXAIKKKI-UHFFFAOYSA-N
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Patent
US04204871

Procedure details

24.3 Parts of 20 degrees Baume hydrochloric acid was slurried with 15.2 parts of 4-nitro-1-amino-2-methoxybenzene and 1.33 parts of 4-aminobenzamide in 210 parts of water. The mixture was iced to 0° C. and reacted with 7.3 parts of sodium nitrite to form a solution of the diazonium salt of 4-nitro-2-amino-1-methylbenzene and the diazonium salt of 4-aminobenzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[N+]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7](OC)[CH:6]=1)([O-])=O.N[C:15]1C=CC(C(N)=O)=CC=1.[N:24]([O-:26])=[O:25].[Na+]>O>[N+:24]([C:10]1[CH:5]=[CH:6][C:7]([CH3:15])=[C:8]([NH2:11])[CH:9]=1)([O-:26])=[O:25] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)N)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was iced to 0° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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